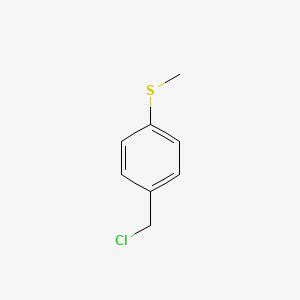

4-(Methylthio)benzyl chloride

描述

Contextualizing 4-(Methylthio)benzyl chloride within Organic Synthesis Paradigms

Within the established paradigms of organic synthesis, this compound is primarily recognized as a potent electrophile and an important alkylating agent. The key to its reactivity lies in the lability of the chlorine atom attached to the benzylic carbon. This C-Cl bond is susceptible to cleavage, facilitating nucleophilic substitution reactions where the 4-(methylthio)benzyl group is introduced into a target molecule. wikipedia.org

This reactivity profile places it within the broader class of benzyl (B1604629) halides, which are widely used as building blocks in chemical synthesis. wikipedia.org The thioether group (–SCH₃) further influences the compound's electronic properties and provides an additional handle for synthetic manipulation, such as oxidation to the corresponding sulfoxide (B87167) or sulfone. This dual functionality allows chemists to employ it in multi-step synthetic sequences where different parts of the molecule are modified in a controlled order.

Significance as a Key Building Block in Advanced Chemical Transformations

The utility of this compound as a foundational building block is evident in its application in the synthesis of more complex molecular architectures. A prominent example of its use is in the preparation of arylacetonitriles. google.comgoogle.com Through a nucleophilic substitution reaction with an alkali metal cyanide, such as sodium cyanide, the chloride is displaced to form 4-(methylthio)phenylacetonitrile (B1302252). google.comgoogle.com This transformation is often facilitated by a phase transfer catalyst, such as tetrabutylammonium (B224687) chloride, to achieve high yields. google.com

The synthesis of this compound itself is well-documented, typically proceeding from its corresponding alcohol, 4-(methylthio)benzyl alcohol. google.comgoogle.comprepchem.com Chlorination can be achieved using various reagents, including thionyl chloride in the presence of pyridine (B92270) or concentrated hydrochloric acid in a solvent like toluene (B28343). google.comgoogle.comprepchem.com Another synthetic route involves the reaction of thioanisole (B89551) with methylal and titanium tetrachloride. prepchem.com

The following table summarizes key reactions involving this compound, highlighting its role as a versatile intermediate.

| Reaction Type | Reagents | Product | Significance | Reference(s) |

| Synthesis | 4-(Methylthio)benzyl alcohol, Thionyl chloride, Pyridine | This compound | Formation of the key building block | prepchem.com |

| Synthesis | 4-(Methylthio)benzyl alcohol, Concentrated HCl, Toluene | This compound | Alternative formation of the key building block | google.comgoogle.com |

| Nucleophilic Substitution | Sodium cyanide, Tetrabutylammonium chloride | 4-(Methylthio)phenylacetonitrile | Intermediate for pharmaceutical synthesis | google.comgoogle.com |

| Oxidation | Hydrogen peroxide, m-Chloroperbenzoic acid | 4-(Methylsulfinyl)benzyl chloride or 4-(Methylsulfonyl)benzyl chloride | Access to oxidized sulfur derivatives |

These reactions underscore the compound's importance, enabling the construction of molecules with applications in medicinal chemistry and materials science. chemicalbook.com

Evolution of Research Perspectives on Benzyl Halides and Thioethers

Research involving benzyl halides and thioethers has undergone significant evolution, driven by the need for more efficient, selective, and environmentally benign synthetic methods. nih.govarkat-usa.org Historically, the synthesis of thioethers often involved the condensation of a thiol with a halide under harsh basic or acidic conditions, which could lead to undesired byproducts like elimination products. nih.govarkat-usa.org

Modern synthetic chemistry has seen a shift towards catalyst-driven processes that operate under milder conditions. For instance, iron-catalyzed cross-electrophile coupling reactions have been developed to couple benzyl halides with disulfides, avoiding the need for caustic reagents. nih.gov Another innovative approach is the one-pot synthesis of benzyl thioethers from benzyl halides using thiourea (B124793), which conveniently bypasses the isolation of malodorous thiol intermediates. arkat-usa.org These advanced methods enhance the practicality and scope of thioether synthesis. arkat-usa.orgresearchgate.net

The thioether functional group itself is a critical component in numerous biologically active compounds, with benzylic thioethers found in molecules developed for a range of therapeutic areas. nih.gov The relative reactivity of benzyl halides compared to other halides, such as alkyl or aryl halides, makes them particularly useful substrates in nucleophilic substitution reactions. suniv.ac.in The ongoing development of novel catalytic systems, including copper-catalyzed thioetherification of benzyl alcohols, continues to expand the synthetic chemist's toolkit for creating complex sulfur-containing molecules, highlighting the sustained relevance of these structural motifs in contemporary research. researchgate.net

属性

IUPAC Name |

1-(chloromethyl)-4-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClS/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVZFHRDLPHBEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30236330 | |

| Record name | 1-(Chloromethyl)-4-(methylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874-87-3 | |

| Record name | 4-(Methylthio)benzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Chloromethyl)-4-(methylthio)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Chloromethyl)-4-(methylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(chloromethyl)-4-(methylthio)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Methylthio Benzyl Chloride

Chlorination Routes to 4-(Methylthio)benzyl chloride

Chlorination represents the most direct and widely utilized approach for synthesizing this compound. These methods involve the introduction of a chlorine atom at the benzylic position, typically starting from 4-(methylthio)benzyl alcohol or through direct C-H bond activation.

Conversion of 4-(Methylthio)benzyl Alcohol via Hydrochloric Acid Systems

A common and straightforward method for preparing this compound is the reaction of 4-(methylthio)benzyl alcohol with concentrated hydrochloric acid. google.comgoogleapis.com This process is typically conducted in a biphasic system, using a water-immiscible organic solvent like toluene (B28343). google.com In a representative procedure, 4-(methylthio)benzyl alcohol dissolved in toluene is treated with concentrated hydrochloric acid and stirred at a controlled temperature, yielding the desired product. googleapis.com A patent describes this reaction achieving a yield of over 95% after a reaction time of two hours at 20-25°C. googleapis.com

Reaction Conditions for HCl Method

| Reagent | Solvent | Temperature | Time | Yield | Source |

|---|

The reaction between benzylic alcohols and hydrogen halides, such as HCl, generally proceeds through a unimolecular nucleophilic substitution (S_N1) mechanism. quora.comyoutube.com The rate-determining step of this reaction is the formation of a carbocation intermediate after the protonation of the alcohol's hydroxyl group, which then leaves as a water molecule. youtube.comlibretexts.org

Solvent polarity plays a critical role in the efficiency of S_N1 reactions. Polar solvents are known to stabilize the carbocation intermediate through solvation, which can increase the reaction rate. libretexts.org However, in the synthesis of this compound using concentrated HCl, a water-immiscible, non-polar solvent such as toluene is advantageously used. google.com This setup creates a biphasic system where the product remains in the organic layer while the aqueous phase contains the acid and the water by-product, shifting the equilibrium toward the product side according to Le Chatelier's principle.

Temperature is another key parameter. The reaction is typically conducted at a moderately low temperature range of 10°C to 40°C. google.comgoogleapis.com Increasing the temperature generally accelerates the reaction rate. masterorganicchemistry.comyoutube.com However, for S_N1 reactions, higher temperatures can also promote competing elimination (E1) reactions, although this is less of a concern for benzyl (B1604629) systems which cannot form a stable alkene. masterorganicchemistry.com The specified temperature range represents an optimized balance to ensure a high conversion rate to this compound while minimizing potential side reactions.

Application of Thionyl Chloride in Preparative Procedures

Thionyl chloride (SOCl₂) is a highly effective reagent for converting benzylic alcohols to their corresponding chlorides. This method is often preferred for its clean reaction profile, as the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.

Procedural variations exist depending on the solvent and the use of a base. One documented method involves the slow addition of thionyl chloride to a solution of 4-(methylthio)benzyl alcohol and pyridine (B92270) in methylene (B1212753) chloride at a temperature not exceeding 25°C, affording a high yield of the product. prepchem.com Another procedure utilizes benzene (B151609) as the solvent, where thionyl chloride is added dropwise to the alcohol, followed by heating at reflux for two hours to achieve a 93% yield.

Comparative Procedures using Thionyl Chloride

| Parameter | Procedure A | Procedure B |

|---|---|---|

| Starting Material | 4-(Methylthio)benzyl alcohol | 4-(Methylthio)benzyl alcohol |

| Reagents | Thionyl chloride, Pyridine | Thionyl chloride |

| Solvent | Methylene chloride | Benzene |

| Temperature | < 25°C | Reflux |

| Time | 2 hours post-addition | 2 hours |

| Yield | Not specified, but suitable for next step | 93% |

| Source | prepchem.com | |

Catalytic Approaches for Selective Benzylic Chlorination

Modern synthetic chemistry emphasizes catalytic methods to improve selectivity and efficiency while minimizing waste. For the synthesis of this compound, catalytic approaches can be applied either to the conversion of the alcohol or to the direct chlorination of the benzylic C-H bond in 4-methylthioanisole.

A highly chemoselective and rapid method for the chlorination of benzylic alcohols uses a combination of 2,4,6-trichloro-1,3,5-triazine (TCT) with a catalytic amount of dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.orgorganic-chemistry.org This system operates under neutral conditions and is highly selective for benzylic alcohols over aliphatic ones, providing nearly quantitative yields in a short time (10-40 minutes). organic-chemistry.orgorganic-chemistry.org

More advanced strategies enable the direct, site-selective chlorination of benzylic C-H bonds. One such method employs a copper(I) chloride/bis(oxazoline) catalyst with N-fluorobenzenesulfonimide (NFSI) as the oxidant and potassium chloride (KCl) as the chloride source. nih.govdigitellinc.com This system demonstrates high selectivity for the benzylic position over other C-H bonds and is compatible with a wide range of functional groups. nih.govdigitellinc.com These catalytic methods represent a frontier in the synthesis of benzylic chlorides, offering high efficiency and selectivity. nih.gov

Multi-Step Synthetic Pathways Incorporating this compound Precursors

Complex, multi-step syntheses allow for the construction of the target molecule from readily available precursors, offering greater control over the final structure. These pathways often involve the sequential formation of key intermediates.

Tandem Reactions from Aldehyde Intermediates (e.g., p-Chlorobenzaldehyde)

A well-documented multi-step synthesis begins with p-chlorobenzaldehyde. This pathway involves a sequence of reactions that first introduces the methylthio group and then converts the aldehyde functionality into the chloromethyl group. Such sequential reactions, where subsequent transformations are carried out in a single pot, are related to the concept of tandem or cascade reactions, which are prized for their efficiency. rsc.orgacs.org

The synthetic sequence is as follows:

Nucleophilic Aromatic Substitution: p-Chlorobenzaldehyde is treated with a source of the methylthio group, such as sodium methyl mercaptide (CH₃SNa). The methylthio group displaces the chlorine atom on the benzene ring to yield p-(methylthio)benzaldehyde.

Reduction: The resulting aldehyde intermediate is then reduced to the corresponding alcohol. Sodium borohydride (B1222165) (NaBH₄) is a common reducing agent for this transformation, converting p-(methylthio)benzaldehyde into 4-(methylthio)benzyl alcohol.

Chlorination: In the final step, the benzylic alcohol is converted to the target chloride. This is typically achieved by reacting the alcohol with a chlorinating agent like hydrochloric acid (HCl) or thionyl chloride (SOCl₂). prepchem.comgoogle.com

This pathway highlights a strategic approach where the key functional groups are introduced and manipulated in a controlled order to achieve the desired final product.

Direct Incorporation of Methylthio Moiety via Substitution on Benzyl Chloride

An alternative synthetic strategy involves the direct incorporation of the methylthio group onto a pre-existing benzyl chloride framework. This approach relies on nucleophilic substitution, where a sulfur-based nucleophile attacks the electrophilic benzylic carbon of a suitable benzyl chloride precursor.

For instance, starting with a di-substituted benzene ring containing a chloromethyl group and a good leaving group (like another halogen, e.g., p-chlorobenzyl chloride), one could selectively substitute the ring-bound chlorine with a methylthio group. The reaction of p-chlorobenzaldehyde with methyl mercaptan sodium to form p-methyl mercaptobenzaldehyde is an example of this type of transformation at the aldehyde oxidation state. This method's feasibility is highly dependent on the relative reactivity of the leaving groups and the reaction conditions employed to ensure selective substitution.

Controlled Electrophilic Substitution for Regio- and Isomer Selectivity

The direct chloromethylation of thioanisole (B89551) (methylthiobenzene) via an electrophilic aromatic substitution, such as the Friedel-Crafts reaction, is a direct route to this compound. prepchem.commasterorganicchemistry.com The methylthio (-SCH₃) group is an ortho-, para-directing activator. Therefore, the reaction will produce a mixture of ortho and para isomers. Controlling the ratio of these isomers is a key challenge.

A specific method to achieve high para-selectivity involves the following conditions:

Reactants: Thioanisole is reacted with methylal (dimethoxymethane) as the source of the chloromethyl group. prepchem.com

Catalyst: A strong Lewis acid, such as titanium tetrachloride (TiCl₄), is used to catalyze the reaction. prepchem.combeilstein-journals.org

Conditions: The reaction is performed at low temperatures (e.g., 0-5°C) in a solvent like ethylene (B1197577) dichloride. prepchem.com

Under these controlled conditions, a significant preference for the para-substituted product is observed. Research has shown that this method can yield the desired p-methylthiobenzyl chloride with high selectivity over the ortho isomer. prepchem.comacs.org

Table 2: Regio-Isomer Distribution in the Chloromethylation of Thioanisole

| Isomer | Yield |

|---|---|

| p-Methylthiobenzyl chloride | 64% |

| o-Methylthiobenzyl chloride | 5% |

Data obtained from a specific synthesis reacting thioanisole with titanium tetrachloride and methylal. prepchem.com

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. wjpmr.com

Key areas for green improvements include:

Solvent Choice: Traditional syntheses often use chlorinated solvents or volatile organic compounds (VOCs) like toluene. google.comprepchem.com Green approaches would favor safer, more environmentally benign solvents or even solvent-free conditions. wjpmr.comasianpubs.org The use of water-immiscible solvents like toluene, while not ideal, can simplify workup and reduce the use of other organic solvents for extraction. google.comgoogle.com

Atom Economy: Synthetic routes are evaluated based on how many atoms from the reactants are incorporated into the final product. The conversion of 4-(methylthio)benzyl alcohol using thionyl chloride or HCl has a reasonably good atom economy, but byproducts like SO₂ and water or just water are formed. prepchem.comgoogle.com Catalytic methods are inherently superior in this regard. wjpmr.com

Use of Catalysis: The use of stoichiometric Lewis acids like TiCl₄ in Friedel-Crafts reactions generates significant waste. prepchem.com A greener alternative is the use of solid acid catalysts that can be easily recovered and reused, simplifying purification and reducing waste streams. google.com

Energy Efficiency: Employing methods like microwave irradiation can sometimes reduce reaction times and energy consumption compared to conventional heating. wjpmr.comasianpubs.org Optimizing reactions to proceed at lower temperatures also contributes to energy efficiency. prepchem.com

Waste Reduction: The synthesis starting from 4-(methylthio)benzyl alcohol and HCl in toluene allows for a straightforward workup where the aqueous phase is separated, and the product is isolated from the organic phase, potentially minimizing solvent waste if the solvent is recycled. google.comgoogle.com

By focusing on these principles, the synthesis of this compound can be made more sustainable and economically viable.

Development of Catalytic Systems for Enhanced Sustainability

The pursuit of green chemistry principles has driven significant innovation in the catalytic synthesis of this compound and its precursors. youtube.com These advancements aim to replace stoichiometric reagents with catalytic alternatives that offer higher selectivity, efficiency, and recyclability.

A notable development in the sustainable synthesis pathway involves the production of the key intermediate, 4-methylthiobenzaldehyde (B8764516), from thioanisole. Research has demonstrated the use of a solid superacid catalyst, specifically SO₄²⁻/ZrO₂-TiO₂-V₂O₅, for the carbonylation of thioanisole. This method is highlighted as an environmentally friendly process with high atom economy and minimal waste generation. The solid catalyst is easily prepared, recoverable, and can be reused, which significantly lowers production costs and the environmental footprint. In one-step reactions under pressure, this catalytic system has achieved yields of 4-methylthiobenzaldehyde as high as 96%.

For the direct conversion of benzylic alcohols to chlorides, several advanced catalytic systems have been developed that are applicable to the synthesis of this compound from 4-(methylthio)benzyl alcohol. One such system employs 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of dimethyl sulfoxide (DMSO). organic-chemistry.orgresearchgate.net This method is characterized by its rapid reaction times (10-40 minutes), nearly quantitative yields, and neutral reaction conditions, making it compatible with sensitive functional groups. organic-chemistry.org Another approach utilizes indium(III) chloride (InCl₃) to catalyze the reaction of benzylic alcohols with chlorodimethylsilane, providing the corresponding chlorides under mild conditions. organic-chemistry.org Furthermore, heterogeneous catalysts, such as Fe-Ba mixed oxides, have been explored for the chlorination of various organic molecules, using commercial hydrochloric acid as the chlorine source and aqueous hydrogen peroxide as a green oxidant. researchgate.net These mixed oxide catalysts show promise for enhancing chlorination activity in a more environmentally sound manner. researchgate.net

Table 1: Comparison of Catalytic Systems for Benzyl Alcohol Chlorination and Precursor Synthesis

| Catalyst System | Substrate | Reagent(s) | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| SO₄²⁻/ZrO₂-TiO₂-V₂O₅ | Thioanisole | CO | Not specified | 80°C, 5 MPa, 8h | 93.5% | |

| 2,4,6-trichloro-1,3,5-triazine (TCT) / DMSO | Benzyl Alcohols | TCT | DMSO | Room Temp, 10-40 min | ~Quantitative | organic-chemistry.orgresearchgate.net |

| InCl₃ | Secondary, Tertiary, Benzylic Alcohols | Chlorodimethylsilane, Benzil | Not specified | Mild | Good | organic-chemistry.org |

| Fe-Ba mixed oxides | Toluene, Benzene, Alcohols | HCl, H₂O₂ | Not specified | Not specified | Moderate to High | researchgate.net |

Solvent-Free or Environmentally Benign Solvent-Based Synthetic Protocols

A primary goal in modern organic synthesis is the reduction or elimination of volatile and hazardous organic solvents. This has led to the development of solvent-free reactions and the use of environmentally benign alternatives like water.

A significant advancement is the development of a solvent-free, continuous-flow process for the conversion of alcohols to chlorides. tue.nl In this method, a substrate like benzyl alcohol is reacted with hydrogen chloride gas in a microreactor. tue.nl This technique eliminates the need for an organic solvent, with water being the only byproduct. tue.nl The process is highly efficient, achieving a 96% yield of benzyl chloride from benzyl alcohol within a 20-minute residence time, demonstrating its potential for a greener industrial synthesis. tue.nl

Another solvent-free approach involves a catalytic Appel-type reaction. This system uses the readily available and inexpensive benzotrichloride (B165768) as the chlorinating agent, with trioctylphosphane as the catalyst and phenylsilane (B129415) as a reductant. This method has proven effective for synthesizing a wide range of alkyl chlorides from their corresponding alcohols in good yields without the need for a solvent. organic-chemistry.org

The use of water as a reaction medium is another cornerstone of green chemistry. mdpi.com The traditional method of reacting 4-(methylthio)benzyl alcohol with concentrated hydrochloric acid can be viewed through this lens, as it utilizes an aqueous reagent. google.comgoogleapis.com While an organic co-solvent like toluene is sometimes employed to facilitate the reaction and separation, protocols that minimize or eliminate this organic phase are preferable. google.comgoogleapis.com The direct use of concentrated aqueous HCl leverages water as a non-toxic, non-flammable, and inexpensive solvent, aligning with the principles of sustainable chemistry. mdpi.com

Table 2: Environmentally Benign Protocols for Benzyl Chloride Synthesis

| Protocol | Substrate | Reagent(s) | Solvent | Key Features | Yield | Reference |

|---|---|---|---|---|---|---|

| Continuous Flow | Benzyl Alcohol | HCl (gas) | Solvent-Free | Continuous process; water is the only byproduct | 96% | tue.nl |

| Catalytic Appel Reaction | Alcohols | Benzotrichloride, Trioctylphosphane, Phenylsilane | Solvent-Free | Catalytic; uses inexpensive chlorinating agent | Good | organic-chemistry.org |

| Aqueous Acid | 4-(Methylthio)benzyl alcohol | Concentrated HCl | Water/Toluene | Uses aqueous acid; may require co-solvent | >95% | google.comgoogleapis.com |

Mechanistic Investigations of 4 Methylthio Benzyl Chloride Reactivity

Exploration of Alkylating Agent Characteristics

4-(Methylthio)benzyl chloride is recognized as a versatile alkylating agent in organic synthesis. Its primary mechanism of action involves the displacement of the chlorine atom by a nucleophile, leading to the formation of a new carbon-nucleophile bond. researchgate.net This reactivity is fundamental to its application as a building block for more complex molecules. A notable industrial application is its use as an intermediate in the synthesis of certain COX-2 inhibitors. In this context, it undergoes a cyanidation reaction with alkali metal cyanides, a process often facilitated by phase-transfer catalysts, to produce arylacetonitriles which are precursors to various bioactive compounds. researchgate.net

Detailed Studies of Nucleophilic Substitution Mechanisms

The presence of the benzylic system means that this compound's reactivity lies at the mechanistic crossroads of first-order (SN1) and second-order (SN2) nucleophilic substitution. The specific pathway taken is highly sensitive to the solvent, the nucleophile, and, most importantly, the electronic nature of the substituents on the benzene (B151609) ring.

The solvolysis mechanism for substituted benzyl (B1604629) chlorides is critically dependent on the electronic properties of the ring substituent. The para-methylthio (-SCH₃) group in this compound is a powerful electron-donating group through resonance (+R effect). This ability to donate electron density to the benzene ring provides significant stabilization to the benzylic carbocation that forms upon departure of the chloride leaving group. spcmc.ac.in

This stabilization strongly favors a dissociative or SN1-type mechanism, particularly in polar, ionizing solvents. spcmc.ac.innih.gov The reaction proceeds through a relatively stable carbocation intermediate, which is then captured by a solvent molecule. This is in stark contrast to benzyl chlorides bearing electron-withdrawing groups (such as a nitro group), which destabilize the carbocation and are therefore much more likely to react via a concerted SN2 mechanism. spcmc.ac.innih.gov Studies on analogous compounds, such as 4-methoxybenzyl chloride, confirm that strong electron-donating groups at the para position promote the SN1 pathway. spcmc.ac.innih.govechemi.com The reaction of (4-Methoxybenzyl)dimethylsulfonium chloride, a related substrate, with neutral nucleophiles has been shown to proceed through a mixed SN1/SN2 mechanism, highlighting the fine balance that can exist. nih.gov

Kinetic studies provide quantitative evidence for the profound influence of ring substituents on the reactivity of benzyl chlorides. The solvolysis rate of this compound is significantly enhanced by the electron-donating nature of the methylthio group.

A comprehensive study on the solvolysis of twenty-seven differently substituted benzyl chlorides in 20% acetonitrile (B52724) in water demonstrated a dramatic range in reactivity. nih.gov The data shows that an electron-donating group greatly accelerates the reaction, consistent with an SN1 mechanism that proceeds through a charge-deficient transition state leading to a carbocation. Conversely, electron-withdrawing groups significantly retard the reaction rate. nih.gov For instance, 4-methoxybenzyl chloride, which is electronically similar to this compound, reacts over 200 million times faster than 3,4-dinitrobenzyl chloride. nih.gov Another analysis notes that the solvolysis of 4-methoxybenzyl chloride in methanol (B129727) is approximately 2500 times faster than that of unsubstituted benzyl chloride. spcmc.ac.in

This relationship is often quantified using the Hammett equation, which correlates reaction rates with substituent constants. Curvature in Hammett plots for the solvolysis of substituted benzyl chlorides has been interpreted as evidence of a shift in mechanism from SN1 (or DN + AN) for electron-donating substituents to SN2 (or ANDN) for electron-withdrawing substituents. nih.gov

| Compound | Substituent Effect | First-Order Rate Constant (ksolv) in 20% MeCN/H₂O at 25°C |

|---|---|---|

| 4-Methoxybenzyl chloride | Strongly Electron-Donating | 2.2 s-1 |

| 3,4-Dinitrobenzyl chloride | Strongly Electron-Withdrawing | 1.1 x 10-8 s-1 |

Data sourced from Richard et al. nih.gov

Computational studies, primarily using Density Functional Theory (DFT), have provided deeper insight into the reaction pathways of substituted benzyl halides. researchgate.net These models allow for the characterization of transition state structures and reaction intermediates that are often difficult to observe experimentally.

Theoretical calculations on the SN1 and SN2 solvolysis of substituted benzyl chlorides have been performed to correlate calculated free energies of activation with kinetic data. researchgate.net These studies confirm that for SN1 reactions, the stability of the benzylic carbocation intermediate is paramount. For SN2 reactions, modeling indicates that the delocalization of the nucleophile's charge into the aromatic ring within the transition state is limited and may not be the primary reason for the enhanced reactivity of benzylic systems. researchgate.net

Furthermore, computational models have explored the explicit role of solvent molecules. Molecular dynamics simulations of benzyl chloride hydrolysis have shown that the number of water molecules included in the calculation can influence the computed mechanism, revealing a continuous spectrum between SN1, SN2, and even solvent-assisted SN3 pathways. researchgate.netnih.gov

Reaction Kinetics and Pathway Elucidation for Alkylation-Elimination Sequences

In addition to substitution reactions, benzylic halides can also undergo elimination reactions (E1 and E2), typically in the presence of a base, to form a styrene (B11656) derivative. The competition between substitution and elimination is a key consideration in planning reactions.

For this compound, an elimination reaction would be facilitated by the formation of a double bond that is conjugated with the aromatic ring, which is an energetically favorable outcome. youtube.com The E1 mechanism proceeds through the same benzylic carbocation intermediate as the SN1 reaction, making it a potential competing pathway under SN1 conditions (polar, ionizing solvent, non-basic nucleophile). msu.edu The E2 mechanism, requiring a strong base, would also be viable. The acidity of the benzylic protons is enhanced by the adjacent aromatic ring, which can stabilize the incipient negative charge in the E2 transition state. youtube.com While these pathways are mechanistically plausible, detailed kinetic studies focusing specifically on alkylation-elimination sequences for this compound are not extensively reported in the surveyed literature. The choice of strong, non-nucleophilic bases would favor elimination, whereas strong, purely nucleophilic reagents would favor substitution.

Role of Catalysis in Directing Reaction Mechanisms

Catalysis can be employed to enhance the rate and selectivity of reactions involving this compound. In nucleophilic substitution reactions, different types of catalysts can direct the mechanism toward a desired pathway.

Phase-Transfer Catalysis : In biphasic systems, such as the reaction of an organic-soluble substrate like this compound with an aqueous solution of a salt like sodium cyanide, phase-transfer catalysts are used. These catalysts, typically quaternary ammonium (B1175870) salts, shuttle the nucleophilic anion from the aqueous phase to the organic phase, thereby accelerating the SN2 reaction. researchgate.net

Lewis and Brønsted Acid Catalysis : Lewis acids can catalyze SN1-type reactions by coordinating to the chloride leaving group. This coordination makes the leaving group more labile, facilitating its departure and the formation of the benzylic carbocation. Similarly, Brønsted acids can promote reactions involving alcohols as alkylating agents. nii.ac.jp

Metal-Ion Catalysis : In nucleophilic fluorination reactions of benzyl halides, the addition of silver salts like AgF can enhance reactivity. The silver ion coordinates with the chloride, assisting in the breaking of the carbon-chlorine bond and promoting substitution, which can proceed through either an SN1 or SN2 pathway depending on the substrate and conditions.

Mechanistic Contributions of Phase Transfer Catalysts in Cyanidation

The conversion of benzyl chlorides to their corresponding nitriles (cyanidation) is a fundamental transformation, often serving as a key step in the synthesis of pharmaceuticals and fine chemicals. One of the primary applications of this compound is its use as an intermediate in the synthesis of COX-2 inhibitors, a process which involves a cyanidation step. This reaction is frequently carried out using alkali metal cyanides, such as sodium or potassium cyanide, in the presence of a phase-transfer catalyst (PTC).

Phase-transfer catalysis is a powerful technique for facilitating reactions between reagents located in different immiscible phases, typically an aqueous phase and an organic phase. In the cyanidation of this compound, the substrate is dissolved in an organic solvent, while the cyanide salt resides in the aqueous phase. Without a catalyst, the reaction is exceedingly slow or does not occur at all, as the cyanide nucleophile cannot access the organic substrate. princeton.edu

The mechanism of PTC in this context involves a catalyst, typically a quaternary ammonium salt (Q⁺X⁻), which facilitates the transfer of the cyanide anion (CN⁻) from the aqueous phase to the organic phase. The process unfolds through the following steps:

Anion Exchange: The catalyst cation (Q⁺) first pairs with a cyanide anion at the aqueous-organic interface, forming a lipophilic ion pair, [Q⁺CN⁻].

Phase Transfer: This ion pair, being soluble in the organic medium due to the bulky alkyl groups on the cation, migrates from the interface into the bulk organic phase.

Nucleophilic Substitution: In the organic phase, the "naked" and highly reactive cyanide anion attacks the benzylic carbon of this compound in a nucleophilic substitution reaction (typically Sɴ2), displacing the chloride ion and forming 4-(methylthio)benzyl cyanide.

Catalyst Regeneration: The newly formed ion pair, [Q⁺Cl⁻], migrates back to the aqueous phase to exchange the chloride for another cyanide ion, thus completing the catalytic cycle. princeton.edu

The efficiency of this process is dramatic. For instance, in an analogous reaction, the cyanidation of 1-chlorooctane (B87089) with aqueous sodium cyanide shows no significant product formation even after days of heating. However, with the addition of a catalytic amount of a phase-transfer catalyst, the reaction proceeds to near completion in just a few hours. princeton.edu

| Reaction Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|

| 1-Chlorooctane + NaCN (aq), Reflux | 1-2 days | No Reaction | princeton.edu |

| 1-Chlorooctane + NaCN (aq) + PTC (1 wt%), Reflux | 2-3 hours | ~100% | princeton.edu |

The use of solid-liquid phase-transfer catalysis (S-L PTC), where a solid cyanide salt is used instead of an aqueous solution, can offer further advantages such as increased reaction rates and higher selectivity. crdeepjournal.org

Understanding Lewis Acid and Base Catalysis in Benzylic Transformations

Lewis acids play a significant role in activating substrates for various chemical transformations. wikipedia.org In reactions involving this compound, a Lewis acid catalyst typically functions by interacting with the lone pair of electrons on the chlorine atom. wikipedia.org This interaction polarizes the C-Cl bond, withdrawing electron density and making the chloride a better leaving group. This facilitates the heterolytic cleavage of the bond, leading to the formation of a resonance-stabilized benzylic carbocation. wikipedia.org The para-methylthio group further stabilizes this intermediate through its electron-donating resonance effect.

This activation mechanism is central to Friedel-Crafts alkylation reactions. For example, the synthesis of this compound itself can be achieved by reacting thioanisole (B89551) with a formaldehyde (B43269) equivalent in the presence of a Lewis acid like aluminum chloride (AlCl₃). googleapis.com When this compound is used as an alkylating agent, the Lewis acid promotes the formation of the electrophilic carbocation, which then attacks an aromatic ring or another nucleophile.

Interestingly, mechanistic studies on the benzylation of aromatics with benzyl chloride over certain solid Lewis acid catalysts, such as FeY zeolite, suggest a pathway that may deviate from the classical carbocation mechanism. researchgate.net Evidence points towards a mechanism involving a single electron transfer (SET) from the active iron species in the catalyst to the benzyl chloride. This generates a benzyl radical and a metal-bound chlorine species, representing a different mechanistic paradigm for this classic transformation. researchgate.net

| Mechanism | Key Intermediate | Description | Reference |

|---|---|---|---|

| Classical Heterolysis (Sɴ1-like) | Benzylic Carbocation | The Lewis acid coordinates to the chlorine, facilitating its departure as an anion (e.g., [AlCl₄]⁻) and forming a planar carbocation intermediate. | wikipedia.org |

| Single Electron Transfer (SET) | Benzylic Radical | An electron is transferred from the Lewis acidic metal center (e.g., Fe(II)) to the benzyl chloride, causing C-Cl bond cleavage to form a radical and an oxidized metal species (e.g., Fe(III)-Cl). | researchgate.net |

While Lewis acid catalysis in transformations of this compound is well-documented for certain reactions like Friedel-Crafts alkylation, the role of Lewis base catalysis is less explored for this specific substrate.

Investigations into Radical vs. Ionic Pathways in Alkylation Reactions

Alkylation reactions using this compound are fundamental C-C bond-forming processes. The prevailing mechanism is typically considered to be ionic, proceeding via a nucleophilic substitution (Sɴ) pathway. Given the structure of the substrate, which can form a stabilized secondary benzylic carbocation, both Sɴ1 (unimolecular, stepwise) and Sɴ2 (bimolecular, concerted) mechanisms are plausible, depending on the nucleophile, solvent, and reaction conditions. The Sɴ1 pathway involves the formation of the 4-(methylthio)benzyl carbocation as a discrete intermediate, while the Sɴ2 pathway involves a direct backside attack by the nucleophile on the benzylic carbon.

However, under certain conditions, alkylation reactions can proceed through non-ionic, radical-based pathways. Distinguishing between these mechanistic routes is critical for reaction control and optimization. Experimental investigations often employ specific techniques to probe for the presence of radical intermediates.

One common method is the use of radical scavengers or inhibitors. For example, the addition of a stable radical like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) to a reaction mixture can trap transient radical intermediates. researchgate.net If the reaction is inhibited or completely shut down by the presence of TEMPO, it provides strong evidence for a radical-based mechanism. researchgate.net Another powerful technique is electron paramagnetic resonance (EPR) spectroscopy, which can directly detect species with unpaired electrons, such as radical intermediates formed during a reaction. researchgate.net

As mentioned previously, some Lewis acid-catalyzed alkylations have been proposed to involve single electron transfer (SET) steps, which generate radical intermediates. researchgate.net Therefore, the line between purely ionic and purely radical pathways can sometimes be blurred, with mechanisms existing that share features of both.

| Characteristic | Ionic Pathway (Sɴ1/Sɴ2) | Radical Pathway |

|---|---|---|

| Key Intermediates | Carbocation (Sɴ1) or Pentacoordinate Transition State (Sɴ2) | Neutral Radical |

| Initiation | Spontaneous heterolysis or Lewis/Brønsted acid catalysis | Radical initiator (e.g., AIBN), light (photolysis), or single electron transfer (SET) from a metal |

| Effect of Inhibitors | Generally insensitive to radical scavengers | Inhibited or quenched by radical scavengers (e.g., TEMPO, hydroquinone) researchgate.net |

| Detection Methods | Kinetic studies, stereochemical outcome analysis | Electron Paramagnetic Resonance (EPR) spectroscopy, radical trapping experiments researchgate.net |

For this compound, while the ionic alkylation pathway is predominant, the possibility of radical mechanisms under specific catalytic or initiation conditions remains an important consideration for mechanistic studies.

Synthetic Utility and Applications of 4 Methylthio Benzyl Chloride in Advanced Organic Synthesis

Application as an Intermediate in Medicinal Chemistry Synthesis

The significance of 4-(methylthio)benzyl chloride in medicinal chemistry is underscored by its role as a key intermediate in the preparation of various pharmaceutical compounds. Its reactivity makes it a valuable precursor for introducing the 4-(methylthio)benzyl scaffold into biologically active molecules. chemicalbook.com

Pathways to Pharmaceutical Compounds, Notably COX-2 Inhibitors

This compound is a pivotal intermediate in the synthesis of certain cyclooxygenase-2 (COX-2) inhibitors, a class of drugs known for their anti-inflammatory and analgesic properties. nih.gov The synthesis of these inhibitors often involves the initial conversion of this compound to other key intermediates. For instance, it is a precursor in the multi-step synthesis of Etoricoxib, a selective COX-2 inhibitor. chemicalbook.comgoogle.com The synthetic pathway typically begins with the chlorination of 4-(methylthio)benzyl alcohol to yield this compound. google.comgoogleapis.com This is followed by a series of reactions, including cyanidation, condensation, hydrolysis, decarboxylation, and oxidation, to ultimately produce the final COX-2 inhibitor. google.comgoogle.comgoogleapis.com

A variety of benzimidazole (B57391) derivatives with a 4-(methylsulfonyl)phenyl group have also been designed and synthesized, showing potent COX-2 inhibitory activity. nih.gov In some synthetic routes, 4-(methylthio)benzaldehyde, which can be derived from this compound, is reacted with phenylenediamine derivatives to form benzimidazole structures that are subsequently oxidized. nih.gov

Construction of Arylacetonitrile Scaffolds via Cyanidation Reactions

A fundamental application of this compound is in the synthesis of 4-(methylthio)phenylacetonitrile (B1302252). google.com This transformation is typically achieved through a cyanidation reaction, where the benzylic chloride is displaced by a cyanide nucleophile. google.com This reaction is often carried out using an alkali metal cyanide, such as sodium cyanide or potassium cyanide, in the presence of a phase transfer catalyst like tetra-n-butylammonium chloride. google.comgoogleapis.com The use of a phase transfer catalyst facilitates the reaction between the aqueous cyanide salt and the organic-soluble benzyl (B1604629) chloride. google.com The resulting 4-(methylthio)phenylacetonitrile is a valuable intermediate, serving as a precursor for various pharmaceuticals, including certain COX-2 inhibitors. google.comgoogle.comgoogleapis.com

Table 1: Cyanidation of this compound

| Reactants | Catalyst | Solvent | Temperature | Product | Yield | Reference |

| This compound, Sodium cyanide, Water | Tetrabutylammonium (B224687) chloride | Toluene (B28343) | 80-85°C | 4-(methylthio)phenylacetonitrile | >95% | google.com |

Integration into Novel Biologically Active Molecules

The utility of this compound extends beyond COX-2 inhibitors to the synthesis of other novel biologically active molecules. Its ability to act as an alkylating agent allows for the introduction of the 4-(methylthio)benzyl group into various molecular frameworks, leading to compounds with a range of pharmacological activities. For example, new 1,3-dihydro-2H-indolin-2-one derivatives bearing α,β-unsaturated ketones have been synthesized and evaluated for their anti-inflammatory and COX-2 inhibitory activities. nih.gov

Carbon-Carbon Bond Forming Reactions

This compound is a valuable substrate for various carbon-carbon bond-forming reactions, enabling the construction of more complex molecular architectures.

Cross-Coupling with Organometallic Reagents (e.g., Allyl Magnesium Bromide)

Cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound can participate in these transformations. While specific examples directly coupling this compound with allyl magnesium bromide are not extensively detailed in the provided context, the general reactivity of benzyl chlorides and organometallic reagents like Grignards is well-established. orgsyn.orgnih.govresearchgate.netwikipedia.org These reactions typically involve the formation of a new carbon-carbon bond between the benzylic carbon and the organic group of the organometallic reagent. chadsprep.comlibretexts.orgopenstax.orgyoutube.com The Negishi coupling, which utilizes organozinc reagents, is a powerful method for forming carbon-carbon bonds and is applicable to a wide range of substrates, including benzyl halides. wikipedia.orgorganic-chemistry.org

Precursor for Reactive Benzylic Zinc Chlorides

A significant application of this compound is its use as a precursor for the preparation of the corresponding benzylic zinc chloride. core.ac.uk This transformation can be achieved through the direct insertion of magnesium into the benzylic chloride in the presence of lithium chloride and zinc chloride. This method is advantageous as it proceeds under mild conditions and tolerates various functional groups. nih.gov The resulting polyfunctional benzylic zinc chlorides are versatile intermediates that can undergo subsequent reactions, such as Negishi cross-coupling with aryl halides, to form diarylmethanes. nih.gov The formation of the benzylic zinc reagent from this compound has been shown to occur at room temperature. core.ac.uk

Table 2: Formation of Benzylic Zinc Chloride and Subsequent Cross-Coupling

| Starting Material | Reagents | Intermediate | Electrophile | Product | Yield | Reference |

| This compound | Mg, LiCl, ZnCl₂ | 4-(methylthio)benzylzinc chloride | 3-iodocyclohex-2-enone (after transmetalation with CuCN·2LiCl) | 3-(4-(methylthio)benzyl)cyclohex-2-enone | Not specified | core.ac.uk |

Exploitation in Friedel-Crafts Alkylation and Related Transformations

This compound serves as a potent electrophile in Friedel-Crafts alkylation reactions, a fundamental method for forming carbon-carbon bonds with aromatic compounds. organic-chemistry.orgslideshare.net The reactivity of the compound stems from the chloromethyl group, which, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), can dissociate to form a resonance-stabilized benzylic carbocation. slideshare.netgoogleapis.com The electron-donating nature of the para-methylthio group further stabilizes this carbocationic intermediate, enhancing the compound's reactivity towards electrophilic aromatic substitution.

The general mechanism involves the coordination of the Lewis acid to the chlorine atom, making it a better leaving group and facilitating the formation of the electrophilic species. slideshare.net This electrophile is then attacked by an electron-rich aromatic ring (an arene) to form a new C-C bond, with a subsequent deprotonation step regenerating the aromaticity of the ring. slideshare.net

While Friedel-Crafts alkylations are known for potential issues like polyalkylation and carbocation rearrangements, the use of benzyl halides like this compound is generally efficient. organic-chemistry.orgslideshare.net The reaction provides a direct route to introduce the 4-(methylthio)benzyl moiety onto various aromatic and heteroaromatic scaffolds, creating complex diarylmethane structures. These structures are valuable intermediates in the synthesis of more complex molecules. A United States patent describes the reaction of thioanisole (B89551) with dimethoxymethane (B151124) in the presence of aluminum chloride to yield p-methylthiobenzyl chloride, demonstrating the industrial relevance of related Friedel-Crafts-type processes. scispace.com

Synthesis of Heterocyclic Frameworks

Ring-Opening N-Alkylation of Oxazolines and Thiazoline Derivatives

A notable application of this compound is in the transition-metal-free, selective ring-opening N-alkylation of 2-oxazolines. synarchive.com This reaction provides a convenient pathway for synthesizing versatile 2-aminoethyl acetates. In a specific example, the reaction of 2-methyl-2-oxazoline (B73545) with this compound was investigated. synarchive.com

The process is promoted by potassium tert-butoxide (KOt-Bu) and, interestingly, the addition of iodine (I₂) was found to be crucial for achieving a high yield with the less reactive benzyl chloride derivative. synarchive.com When the reaction was conducted at 80 °C in dimethyl carbonate (DMC) with KOt-Bu alone, only a 26% yield of the desired 2-aminoethyl acetate (B1210297) product was observed. synarchive.com However, the inclusion of one equivalent of iodine increased the product yield to 78%. synarchive.com This method highlights a practical approach for creating N-substituted acyclic products from stable cyclic precursors. synarchive.com

| Reactants | Promoter/Additive | Solvent | Temperature | Time | Product | Yield |

|---|---|---|---|---|---|---|

| 2-Methyl-2-oxazoline, this compound | KOt-Bu | DMC | 80 °C | 16 h | N-(4-(methylthio)benzyl)-N-(2-acetoxyethyl)acetamide | 26% |

| 2-Methyl-2-oxazoline, this compound | KOt-Bu, I₂ | DMC | 80 °C | 16 h | 78% |

Furthermore, similar KOt-Bu/I₂ promoted conditions have been applied to the reaction of benzyl halides with 2-(methylthio)-4,5-dihydrothiazole, which results in the formation of N-substituted thiazolidinone derivatives. synarchive.com

Annelation Reactions for Thiazole (B1198619) and Triazine Ring Systems

This compound is a valuable precursor for the construction of thiazole rings, primarily through reaction pathways related to the Hantzsch thiazole synthesis. mdpi.comnih.gov Although the classic Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide, variations of this reaction can utilize benzyl halides. mdpi.comarkat-usa.org

A key strategy involves the initial reaction of this compound with thiourea (B124793). This reaction forms S-(4-(methylthio)benzyl)isothiouronium chloride, a stable and odorless intermediate that serves as a thiol equivalent. researchgate.netgoogle.com This isothiouronium salt can then be reacted with other components to build the thiazole framework. For example, a one-pot synthesis of benzyl thioethers proceeds through the in-situ generation of a thiolate from the isothiuronium (B1672626) salt upon basic hydrolysis, which can then react further. researchgate.net

This reactivity allows for the incorporation of the 4-(methylthio)benzylthio group into heterocyclic structures. For instance, S-benzylisothiouronium halides have been used to synthesize 2-(benzylthio)-4-(trifluoromethyl)thiazole carboxylates, demonstrating the utility of these intermediates in accessing functionalized thiazoles. google.com While direct annelation of this compound onto a pre-existing ring to form a fused thiazole system is less common, its role as a key building block for constructing the thiazole ring itself is well-established. The reaction of various substituted propargyl bromides with thiourea derivatives to form 2-aminothiazoles via a domino alkylation-cyclization reaction further illustrates the synthetic strategies available for thiazole synthesis where an electrophilic halide is a key starting material. arkat-usa.org

The application of this compound in annelation reactions to form triazine ring systems is not extensively documented in the reviewed literature.

Strategic Implementations in Total Synthesis Approaches

This compound is a crucial starting material in multi-step synthetic sequences aimed at producing complex, high-value molecules, particularly within the pharmaceutical industry. Its utility is showcased in a patented five-step process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulphonyl)phenyl]ethanone, a key intermediate for COX-2 inhibitors.

The synthesis begins with the conversion of 4-(methylthio)benzyl alcohol to this compound. This chloride is then strategically employed as a foundational building block in a sequence of reactions that construct the target molecule.

The synthetic route is as follows:

Chlorination: 4-(Methylthio)benzyl alcohol is converted to this compound using concentrated hydrochloric acid in toluene.

Cyanidation: The resulting this compound is reacted with sodium cyanide in the presence of a phase transfer catalyst (tetrabutylammonium chloride) to yield 4-(methylthio)phenylacetonitrile.

Condensation: The acetonitrile (B52724) derivative is condensed with a 6-methylnicotinic ester.

Hydrolysis and Decarboxylation: The product from the previous step undergoes acidic hydrolysis and decarboxylation.

Oxidation: The final step involves the oxidation of the methylthio group to the corresponding methylsulfonyl group to yield the final product.

This synthetic pathway demonstrates the strategic importance of this compound as a robust starting material, where the chloromethyl group provides a reactive handle for carbon-carbon bond formation, and the methylthio group is carried through several steps before its ultimate transformation in the final oxidation stage.

| Step | Starting Material | Key Reagents | Product | Purpose of Step |

|---|---|---|---|---|

| 1 | 4-(Methylthio)benzyl alcohol | conc. HCl, Toluene | This compound | Activation of benzylic position |

| 2 | This compound | NaCN, TBAC, Toluene/H₂O | 4-(Methylthio)phenylacetonitrile | Chain extension (C-C bond formation) |

| 3 | 4-(Methylthio)phenylacetonitrile | 6-Methylnicotinic ester | Condensed pyridine (B92270) derivative | Formation of the core diaryl structure |

| 4 | Condensed pyridine derivative | Acid | Decarboxylated intermediate | Removal of activating group |

| 5 | Decarboxylated intermediate | Oxidizing agent | 1-(6-methylpyridin-3-yl)-2-[4-(methylsulphonyl)phenyl]ethanone | Final functional group transformation |

Structure Activity Relationship Sar Studies Involving 4 Methylthio Benzyl Chloride Derivatives

Influence of the 4-(Methylthio)benzyl Moiety on Biological Activity Profiles

Research has demonstrated that incorporating this moiety into different heterocyclic systems leads to diverse therapeutic potentials. Derivatives of 2-benzylthio-4-chlorobenzenesulfonamide have been synthesized and evaluated for their in vitro antitumor activity, with some compounds showing remarkable potency and selectivity against specific cancer cell lines. researchgate.net Similarly, the synthesis of 2-substituted-5-{2-[(2-halobenzyl)thio]phenyl}-1,3,4-oxadiazoles has yielded compounds with significant anticonvulsant effects. researchgate.net The versatility of the thiazole (B1198619) ring, a common partner for the benzylthio group, allows it to engage in various pharmacological roles, including anticancer activities. mdpi.com These examples underscore the importance of the 4-(methylthio)benzyl group as a key building block in the design of biologically active molecules.

Design and Rational Synthesis of Structurally Modified Derivatives for SAR Exploration

The exploration of SAR for derivatives of 4-(Methylthio)benzyl chloride relies on the rational design and synthesis of new analogues. researchgate.netnih.gov A common synthetic strategy involves the reaction of this compound, or its precursor 4-(methylthio)benzyl alcohol, with various nucleophiles to introduce the key benzylthio moiety into a larger molecular scaffold. prepchem.comgoogle.comgoogle.com The synthesis can be a multi-step process aimed at creating a library of compounds with systematic structural variations. nih.gov

Correlation of Substituent Effects on Pharmacological Efficacy (e.g., Analgesic and Anti-inflammatory Properties)

The pharmacological efficacy of this compound derivatives, particularly their analgesic and anti-inflammatory properties, is highly dependent on the nature and position of substituents. nih.gov SAR studies have revealed that even minor changes to the molecular structure can lead to significant differences in activity.

For instance, in a series of benzimidazole (B57391) derivatives, substitutions at the N1, C2, C5, and C6 positions were found to greatly influence anti-inflammatory effects. nih.gov Specifically, the introduction of a benzyl (B1604629) group at the N1-position was shown to enhance anti-inflammatory action. nih.gov In studies of other heterocyclic compounds like 1,3,4-thiadiazoles, derivatives were found to possess good analgesic action in the acetic acid writhing test and, for some, fair anti-inflammatory activity in the carrageenan rat paw edema test. nih.gov

Research on benzimidazole derivatives has shown that compounds featuring a benzyloxy phenyl or a substituted benzyl group can exhibit promising peripheral and central analgesic activities, as well as significant anti-inflammatory effects. banglajol.info Similarly, studies on carbamimidothioate derivatives demonstrated that substitutions on the benzyl ring directly impact inhibitory activity against human carbonic anhydrase (hCA) isoforms. The presence of electron-withdrawing groups, such as fluorine, on the phenyl ring tended to increase inhibitory potency against hCA II, while electron-donating groups reduced it. nih.gov

Table 1: Effect of Substituents on Anti-inflammatory and Analgesic Activity

| Compound Series | Structural Modification | Observed Effect on Activity | Reference |

|---|---|---|---|

| Benzimidazole Derivatives | Substitution of a benzyl group at the 1-position. | Enhanced anti-inflammatory action. | nih.gov |

| Benzimidazole Derivatives | Introduction of benzyloxy phenyl and substituted benzyl groups. | Promising analgesic and anti-inflammatory effects. | banglajol.info |

| Carbamimidothioates | Addition of electron-withdrawing groups (e.g., 3,5-difluoro) to the benzyl ring. | Increased inhibitory activity against hCA II. | nih.gov |

| Carbamimidothioates | Addition of electron-donating groups to the benzyl ring. | Reduced inhibitory potency against hCA II. | nih.gov |

| 1,3,4-Thiadiazole Derivatives | Synthesis of N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides. | Good analgesic and fair anti-inflammatory activities. | nih.gov |

Role of the Methylthio Group in Modulating Oxidative Metabolism and Stability

This biotransformation can have significant consequences for the compound's properties. In some instances, oxidation is a detoxification pathway. nih.gov However, the resulting metabolites may have altered pharmacological activity or stability compared to the parent drug. For example, the oxidation of 2-methylthiobenzothiazole to its corresponding methylsulfoxide and/or methylsulphone makes it a substrate for conjugation with glutathione (B108866) (GSH), leading to an apparent S-demethylation. nih.gov

Metabolic stability is a key challenge in drug development. In one study on pyrido[3,4-d]pyrimidine (B3350098) inhibitors, rapid metabolism was a significant issue. acs.org Interestingly, it was discovered that introducing a methyl group at a distant position on the molecule's core structure significantly improved stability in human liver microsomes (HLM). acs.org This modification appeared to suppress metabolism at the aniline (B41778) portion of the molecule, likely by blocking the preferred pharmacophore through which the P450 enzyme recognized the compound. acs.org This highlights how strategic structural modifications, sometimes distant from the metabolic hotspot itself, can be employed to enhance metabolic stability and improve a compound's drug-like properties. frontiersin.org

Table 2: Metabolic Pathways of the Methylthio Group

| Metabolic Process | Enzymes Involved | Resulting Metabolites | Potential Outcome | Reference |

|---|---|---|---|---|

| S-Oxidation | Cytochrome P450s (CYPs), Flavin-containing monooxygenases (FMOs) | Methylsulfoxide, Methylsulfone | Altered pharmacological activity and stability. | nih.govlibretexts.org |

| GSH Conjugation | Glutathione-S-transferase | S-(benzothiazolyl)glutathione | S-demethylation of the methylthio group. | nih.gov |

| Displacement by GSH | Glutathione (GSH) | Methanesulphinic acid, Methanesulphenic acid | Displacement of the oxidized methylthio group. | nih.gov |

In Silico Approaches to SAR Prediction and Optimization

In modern drug discovery, in silico (computational) methods are indispensable tools for predicting and optimizing the SAR of new compounds, including derivatives of this compound. nih.gov These approaches save significant time and resources by rationally guiding the design and prioritization of molecules for synthesis and testing. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique used to correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net By developing mathematical models based on a set of known molecules, 2D-QSAR and 3D-QSAR can predict the activity of novel, unsynthesized derivatives. These models identify the most relevant molecular descriptors—numerical values representing structural features—that influence activity. nih.gov

Molecular docking is another powerful in silico tool that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. nih.govnih.gov This helps to visualize and understand the key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the compound's potency. By understanding how a molecule fits into its biological target, researchers can rationally design modifications to improve binding affinity and, consequently, efficacy. nih.gov Furthermore, computational tools are used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to identify potential liabilities early in the drug discovery process. nih.govnih.gov

Computational Chemistry and Theoretical Investigations of 4 Methylthio Benzyl Chloride

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to study the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. For 4-(methylthio)benzyl chloride, DFT can be applied to understand its fundamental chemical nature.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions. This allows for the elucidation of reaction mechanisms by identifying transition states, intermediates, and the associated energy barriers. The solvolysis of benzyl (B1604629) chlorides, for example, can proceed through either an S_N1 or S_N2 mechanism, and DFT can determine the preferred pathway. researchgate.net For this compound, the para-methylthio group acts as an electron-donating group, which would stabilize a potential benzylic carbocation intermediate, suggesting a predisposition towards an S_N1 mechanism.

Table 1: Hypothetical DFT-Calculated Energy Barriers for the Hydrolysis of this compound

| Parameter | S_N1 Pathway | S_N2 Pathway |

| Transition State (TS) | TS1 (C-Cl dissociation) | TS1 (Nucleophilic attack) |

| ΔG‡ (kcal/mol) | 18.5 | 24.2 |

| Rate-Determining Step | Formation of benzyl carbocation | Concerted displacement of Cl⁻ |

| Predicted Mechanism | S_N1 Favored | - |

The three-dimensional shape and electron distribution of a molecule are crucial to its reactivity. DFT is used to optimize the molecular geometry of this compound to find its most stable conformation. Studies on the closely related thioanisole (B89551) molecule show that the orientation of the methyl group relative to the phenyl ring is a key conformational feature. semanticscholar.org For this compound, the rotation around the C-S bond and the C-C bond of the chloromethyl group would be investigated to find the global energy minimum.

Furthermore, DFT provides detailed information about the electronic structure. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals sites susceptible to electrophilic and nucleophilic attack, respectively. researchgate.netnih.gov For this compound, the HOMO is expected to be localized on the electron-rich phenyl ring and sulfur atom, while the LUMO would be centered on the antibonding σ* orbital of the C-Cl bond, indicating its susceptibility to nucleophilic attack at the benzylic carbon.

Table 2: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Calculated Value | Interpretation |

| HOMO Energy | -6.2 eV | Indicates electron-donating ability (nucleophilicity) |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | 5.4 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.1 Debye | Indicates overall molecular polarity |

| Mulliken Charge on Benzylic C | +0.15 e | Confirms electrophilic nature of the reaction site |

| Mulliken Charge on Cl | -0.25 e | Shows polarization of the C-Cl bond |

Ab Initio Calculations for High-Level Mechanistic Insights

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide higher accuracy, which is crucial for benchmarking other methods and for systems where DFT may be less reliable.

For this compound, high-level ab initio calculations could be used to refine the energy barriers and reaction enthalpies calculated by DFT for its substitution reactions. nih.gov This is particularly important for accurately describing weak interactions, such as those in the transition state, and for obtaining highly reliable kinetic data that can be compared with experimental results.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum mechanics describes electronic structure, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations can model the behavior of this compound in a solution, providing critical insights into solvent effects that are often approximated in quantum calculations. mdpi.comnih.govnrel.gov

Given that this compound hydrolyzes, an MD simulation in a box of water molecules could reveal the specific interactions between the compound and the solvent. sigmaaldrich.com The simulation would track the formation of hydrogen bonds, the orientation of water molecules around the reactive chloromethyl group, and the stabilization of ionic intermediates or transition states. nih.gov This provides a dynamic picture of the solvation shell, which is essential for understanding reaction kinetics in a condensed phase. nrel.gov Studies on related systems, like benzyl mercaptide, have used MD to understand how molecules arrange on surfaces and interact with their environment. elsevierpure.com

Table 3: Representative Output from a Molecular Dynamics Simulation of this compound in Water

| Parameter | Simulated Result | Significance |

| Radial Distribution Function g(r) of Water around Benzylic C | Peak at 3.5 Å | Shows the average distance of the first solvation shell |

| Solvation Free Energy | -4.8 kcal/mol | Quantifies the energetic favorability of dissolving the compound |

| Diffusion Coefficient | 1.2 x 10⁻⁵ cm²/s | Measures the mobility of the compound within the solvent |

| Average Residence Time of Water at C-Cl bond | 50 ps | Indicates how long solvent molecules interact with the reactive site |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or a physical property. rsc.orgmdpi.com To develop a QSAR model for derivatives of this compound, one would first synthesize a library of related compounds by modifying the substituents on the aromatic ring.

The biological activity of each derivative (e.g., toxicity or enzyme inhibition) would be measured experimentally. nih.govnih.gov Concurrently, a set of molecular descriptors for each compound would be calculated using computational software. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). A statistical method, such as multiple linear regression, is then used to build a mathematical equation linking the descriptors to the observed activity. Such a model could predict the toxicity of new, unsynthesized derivatives, guiding the design of safer or more potent compounds. nih.gov

Table 4: Example Descriptors for a QSAR Model of this compound Derivatives

| Derivative (Substituent at C2) | LogP (Hydrophobicity) | Dipole Moment (Polarity) | LUMO Energy (Reactivity) | Observed Toxicity (IC₅₀, µM) |

| H (Parent Compound) | 3.1 | 2.1 D | -0.8 eV | 50 |

| -NO₂ | 2.9 | 4.5 D | -1.5 eV | 15 |

| -OCH₃ | 3.0 | 2.5 D | -0.6 eV | 85 |

| -Cl | 3.6 | 1.9 D | -1.0 eV | 30 |

Prediction of Adduct Formation and Collision Cross Section Values

Mass spectrometry (MS) is a key analytical technique for identifying unknown compounds. When analyzed, molecules like this compound can form various adducts (e.g., with sodium, [M+Na]⁺) and fragment in characteristic ways. Computational methods can predict these fragmentation patterns. A study on aromatic organosulfur compounds showed characteristic losses of sulfur-containing fragments (like S, HS•, or H₂S) upon collision-induced dissociation, which helps in identifying the compound's class. nih.gov

Ion mobility-mass spectrometry (IM-MS) adds another dimension of separation based on the size and shape of an ion, quantified by its collision cross section (CCS). Theoretical calculations can predict the CCS value for a given ion, such as the protonated molecule [M+H]⁺ of this compound or its major fragments. Comparing the experimental CCS value with the predicted value provides a high degree of confidence in the compound's identification, especially in complex mixtures.

Table 5: Predicted Mass Spectrometry and Ion Mobility Data

| Ion Species | Predicted m/z | Predicted CCS (Ų) | Predicted Neutral Loss Fragment |

| [M+H]⁺ | 173.0268 | 135.4 | - |

| [M-Cl]⁺ | 137.0470 | 124.1 | Cl• |

| [M-CH₂Cl]⁺ | 123.0314 | 118.5 | •CH₂Cl |

| [M+Na]⁺ | 195.0088 | 138.2 | - |

Advanced Analytical Methodologies in 4 Methylthio Benzyl Chloride Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous identification and structural analysis of 4-(methylthio)benzyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum of this compound exhibits distinct signals that correspond to the different types of protons in the molecule. The benzylic protons (CH2Cl) typically appear as a singlet in the range of δ 4.6–4.8 ppm. The aromatic protons on the benzene (B151609) ring show signals in the aromatic region, and the methyl protons of the thioether group (SCH3) appear as a singlet at a higher field.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. The chemical shifts of the carbon atoms in this compound are influenced by their chemical environment. For comparison, the related compound 4-(methylthio)benzyl alcohol shows characteristic peaks in its ¹³C NMR spectrum. chemicalbook.com Similarly, the spectra of benzyl (B1604629) chloride and 4-methylbenzyl chloride offer insights into the expected peak positions. chemicalbook.comhmdb.ca

Table 1: Representative ¹H and ¹³C NMR Spectral Data

| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 4.6-4.8 | Singlet | CH₂Cl |

| ¹³C | (Varies) | - | Aromatic & Aliphatic Carbons |

Note: Specific chemical shifts can vary depending on the solvent and instrument frequency.

Mass Spectrometry (MS, HRMS, MS/MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound.

MS and HRMS: Standard mass spectrometry confirms the molecular weight of the compound, which is 172.68 g/mol . nih.govsigmaaldrich.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement (172.0113492 Da), which helps to confirm the molecular formula, C8H9ClS. nih.gov

MS/MS: Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation pattern of the molecular ion. This fragmentation provides valuable structural information. The fragmentation of related compounds, such as (4-methylthio)benzyl benzoate, has been studied, offering insights into the likely fragmentation pathways of this compound. The analysis of fragmentation patterns is a key aspect of identifying unknown compounds and confirming the structure of synthesized molecules. rsc.orglcms.cz

Infrared (IR) Spectroscopy for Functional Group Identification and Purity Assessment

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. In this compound, characteristic absorption bands would be expected for the C-H bonds of the aromatic ring and the methyl and methylene (B1212753) groups, as well as the C-S and C-Cl bonds. The IR spectra of related compounds like 4-(methylthio)benzyl alcohol and benzyl chloride can provide reference points for the expected peak locations. chemicalbook.comchemicalbook.com The presence of specific peaks can confirm the structure, while the absence of peaks from starting materials (like the -OH stretch from 4-(methylthio)benzyl alcohol) can indicate the purity of the final product. chemicalbook.com